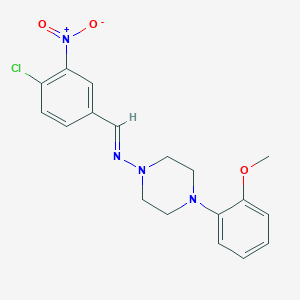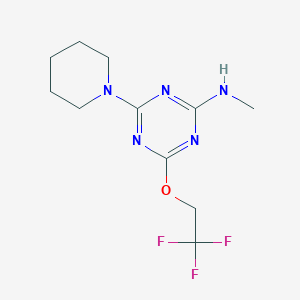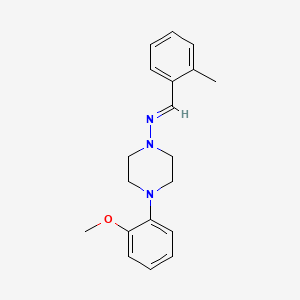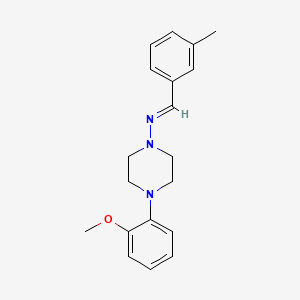![molecular formula C16H13ClN2O3 B3911837 3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3911837.png)
3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one
Descripción general
Descripción
3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one, also known as CNPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CNPA belongs to the class of chalcone derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. 3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one has also been shown to modulate the expression of various genes involved in cancer progression and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one in lab experiments is its broad spectrum of biological activities, which makes it a useful tool for studying various diseases and cellular processes. However, one limitation of using 3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one. One area of interest is the development of 3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential synergistic effects of 3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one with other anticancer agents. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one and its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one has been extensively studied for its potential therapeutic applications, including anticancer, antifungal, anti-inflammatory, and antimicrobial activities. 3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antifungal activity against Candida albicans and anti-inflammatory activity in animal models. Additionally, 3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one has been found to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
(E)-3-(4-chloro-3-nitroanilino)-1-phenylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-11(9-16(20)12-5-3-2-4-6-12)18-13-7-8-14(17)15(10-13)19(21)22/h2-10,18H,1H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVVZYRMMOQYMZ-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chloro-3-nitroanilino)-1-phenylbut-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(5-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B3911761.png)
![ethyl {[2-(2-methoxy-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)ethyl]thio}acetate](/img/structure/B3911772.png)


![3-chloro-N-cyclopentyl-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3911787.png)


![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B3911808.png)
![N-1,3-benzodioxol-5-yl-3-chloro-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3911822.png)
![4-(2-chlorobenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B3911827.png)
![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B3911830.png)

![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B3911841.png)